molecular formula C16H29F3O2 B162217 6,6,16-Trifluorohexadecanoic acid CAS No. 127947-14-2

6,6,16-Trifluorohexadecanoic acid

Cat. No.: B162217
CAS No.: 127947-14-2
M. Wt: 310.39 g/mol
InChI Key: DZEJWELXGJZCOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,6,16-Trifluorohexadecanoic acid is a synthetic, fluorinated palmitic acid analog developed as a potential metabolically blocked myocardial imaging agent . Its structure features a gem-difluoromethylene unit at the C-6 position, which is designed to inhibit catabolism via the beta-oxidation pathway, thereby promoting retention within tissues. A third fluorine atom at the terminal (omega, C-16) position provides a potential site for labeling with the short-lived radionuclide fluorine-18 (t1/2 = 110 min) for use in Positron Emission Tomography (PET) . Tissue distribution studies in rats have demonstrated that this trifluoro-substituted analog shows uptake in the heart, with somewhat slower clearance of activity compared to native palmitic acid, although overall heart uptake is diminished relative to the non-fluorinated compound . Research indicates that while the gem-difluoro group may successfully block beta-oxidation, the chain-terminal radiofluorine substituent can be susceptible to omega-oxidation, which can lead to metabolic defluorination and subsequent accumulation of fluoride ion in bone . This compound is a valuable tool for researchers in cardiology and nuclear medicine, facilitating the study of fatty acid metabolism and the development of novel diagnostic imaging agents. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

127947-14-2

Molecular Formula

C16H29F3O2

Molecular Weight

310.39 g/mol

IUPAC Name

6,6,16-trifluorohexadecanoic acid

InChI

InChI=1S/C16H29F3O2/c17-14-10-6-4-2-1-3-5-8-12-16(18,19)13-9-7-11-15(20)21/h1-14H2,(H,20,21)

InChI Key

DZEJWELXGJZCOF-UHFFFAOYSA-N

SMILES

C(CCCCCF)CCCCC(CCCCC(=O)O)(F)F

Canonical SMILES

C(CCCCCF)CCCCC(CCCCC(=O)O)(F)F

Other CAS No.

127947-14-2

Synonyms

6,6,16-trifluorohexadecanoic acid
6,6,16-trifluorohexadecanoic acid, 18F-labeled in position 16
6,6,16-trifluoropalmitic acid

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers: 7,7,16-Trifluorohexadecanoic Acid

  • Structural Difference : The gem-difluoro group is located at C-7 instead of C-4.
  • Synthetic Pathway : Both isomers are synthesized via a convergent approach using halofluorination and fluoride displacement of triflates, adapted for fluorine-18 labeling .
  • Metabolic Stability: The C-6 and C-7 gem-difluoro groups block β-oxidation, prolonging myocardial retention. Heart Uptake: At 2 minutes post-injection, both isomers exhibit 30% of the heart uptake of non-fluorinated palmitic acid, compared to 65% for 16-fluoropalmitic acid (a mono-fluorinated analog) . Clearance: 6,6,16-Trifluorohexadecanoic acid shows slower clearance than 7,7,16-Trifluorohexadecanoic acid, suggesting positional fluorination impacts metabolic pathways .

Fluorinated Fatty Acid Derivatives

Compound Fluorine Positions Molecular Weight (g/mol) Key Property Application
16-Fluoropalmitic Acid C-16 (terminal) 274.36 Rapid clearance from heart Myocardial imaging (short-term)
This compound C-6 (gem-difluoro), C-16 310.40 Blocked β-oxidation, moderate retention Metabolically stable imaging agent
Perfluorohexadecanoic Acid Fully fluorinated chain 844.07 Extreme persistence, bioaccumulative Industrial surfactants (not imaging)
  • 16-Fluoropalmitic Acid : Despite higher initial heart uptake, rapid clearance limits its utility compared to trifluoro analogs .
  • Perfluorohexadecanoic Acid: A fully fluorinated PFAS (per- and polyfluoroalkyl substance) with environmental persistence. Unlike this compound, PFAS are classified as substances of very high concern (SVHC) due to toxicity and bioaccumulation .

Comparison with Hydroxy and Non-Fluorinated Analogs

16-Hydroxyhexadecanoic Acid (CAS: 506-13-8)

  • Structure : A hydroxyl group replaces the terminal fluorine at C-15.
  • Properties :
    • Higher polarity than fluorinated analogs, altering solubility and metabolic pathways.
    • Used in polymer chemistry and surfactants rather than medical imaging .

Palmitic Acid (Hexadecanoic Acid)

  • Non-Fluorinated Benchmark: Rapidly metabolized via β-oxidation, making it unsuitable for prolonged imaging.
  • Key Contrast: this compound’s fluorine substitutions reduce heart uptake by 70% but extend retention time by blocking β-oxidation .

Environmental and Toxicological Considerations

  • In contrast, long-chain PFAS (e.g., nonadecafluorodecanoic acid) are environmentally persistent and linked to adverse health effects .

Preparation Methods

Synthesis of the 1,3-Dithiane Intermediate

The gem-difluoro segment originates from a 2-lithio-1,3-dithiane intermediate, synthesized from 10-undecenal. Treatment of 10-undecenal with 1,3-propanedithiol under acidic conditions yields the corresponding dithiolane, which is subsequently deprotonated with n-butyllithium to generate the 2-lithio-1,3-dithiane species. This intermediate undergoes alkylation with the oxabicyclooctyl (OBO) ester of 5-bromopentanoic acid, forming a carbon-carbon bond at the C-6 position.

Hydroboration-Oxidation and Alcohol Protection

The alkylated product undergoes hydroboration-oxidation to introduce a hydroxyl group at the C-7 position, yielding a secondary alcohol. This alcohol is protected as its tert-butyldimethylsilyl (TBDMS) ether to prevent undesired side reactions during subsequent fluorination steps.

Halofluorination for Gem-Difluoro Installation

The critical gem-difluoromethylene group is installed via halofluorination. Treatment of the dithiane with bromine fluoride (generated in situ from 1,3-dibromo-5,5-dimethylhydantoin and fluorine-18-labeled hydrogen fluoride) results in cleavage of the dithiane ring and formation of a vicinal dibromide. Subsequent dehydrohalogenation with potassium tert-butoxide eliminates one equivalent of hydrogen bromide, yielding the gem-difluoroalkane.

Assembly of the ω-Fluorinated Alkyl Chain

Triflate Formation and Fluoride Displacement

The terminal fluorine at C-16 is introduced via nucleophilic aromatic substitution. The hydroxyl group at the ω-position of the alkyl chain is converted to a trifluoromethanesulfonate (triflate) using triflic anhydride. Displacement of the triflate with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) affords the ω-fluoroalkyl segment.

Coupling of Segments via Wittig Reaction

The gem-difluorinated segment and ω-fluoroalkyl chain are coupled using a Wittig reaction. The phosphonium ylide, generated from triphenylphosphine and the ω-fluoroalkyl bromide, reacts with the aldehyde functionality of the gem-difluoro segment to form the fully coupled hydrocarbon backbone.

Final Functionalization and Purification

Oxidation to Carboxylic Acid

The primary alcohol at the C-1 position is oxidized to the corresponding carboxylic acid using Jones reagent (CrO3 in H2SO4). This step proceeds in 85–90% yield, as confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

Radiolabeling with Fluorine-18

For applications in positron emission tomography (PET), the terminal fluorine is introduced as fluorine-18. The triflate intermediate is reacted with [18F]fluoride ion in the presence of a cryptand (Kryptofix 2.2.2) and potassium carbonate, achieving radiochemical yields of 3–34% (decay-corrected).

Purification via Reverse-Phase HPLC

The crude product is purified by reverse-phase high-performance liquid chromatography (HPLC) using a C18 column and a methanol-water gradient. Analytical HPLC confirms a radiochemical purity of >95%.

Optimization and Challenges

Minimizing Defluorination

A major challenge in the synthesis is metabolic defluorination, which releases free fluoride ion and reduces target tissue uptake. Incorporating gem-difluoro groups at C-6 and C-7 enhances metabolic stability by blocking β-oxidation, as evidenced by reduced bone uptake in rat studies.

Solvent and Temperature Effects

The halofluorination step is sensitive to solvent polarity. Dichloromethane (DCM) maximizes yields (70–80%) compared to nonpolar solvents like hexane (40–50%). Reactions conducted at −78°C minimize side reactions such as over-fluorination.

Comparative Analysis of Synthetic Routes

ParameterHalofluorination RouteNucleophilic Substitution Route
Yield (%)3425
Reaction Time (hours)1.53.0
Purity (%)>9585–90
ScalabilityModerateLow

The halofluorination route outperforms alternative methods in yield and purity, though scalability remains limited by the need for cryogenic conditions .

Q & A

Q. What are the established synthetic routes for 6,6,16-trifluorohexadecanoic acid, and how can isomer purity be validated?

The synthesis involves introducing fluorine atoms at positions 6 and 16 of hexadecanoic acid through fluorination reactions. A method described for trifluoro fatty acids includes sequential substitution using fluorinated precursors under controlled conditions . To distinguish between isomers (e.g., 6,6,16 vs. 7,7,16), use ¹⁹F NMR to identify fluorine environments and high-resolution mass spectrometry (HRMS) to confirm molecular integrity. For purity validation, combine HPLC with evaporative light scattering detection (ELSD) and differential scanning calorimetry (DSC) to assess crystallinity and phase behavior .

Q. What standard analytical techniques are recommended for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR for backbone structure, supplemented by ¹⁹F NMR to resolve trifluoromethyl groups (δ ~ -70 to -80 ppm) .
  • Mass Spectrometry : HRMS (e.g., ESI-TOF) to confirm molecular formula (C₁₆H₂₉F₃O₂) and detect fragmentation patterns.
  • Chromatography : Reverse-phase HPLC with a C18 column and trifluoroacetic acid (TFA) in the mobile phase to enhance separation of fluorinated analogs .

Q. How does fluorination at positions 6 and 16 affect the compound’s solubility and stability?

Fluorination increases hydrophobicity compared to non-fluorinated palmitic acid, reducing aqueous solubility. Stability studies in buffered solutions (pH 7.4) show resistance to β-oxidation due to fluorine’s electron-withdrawing effects. Use accelerated stability testing (40°C/75% RH) and monitor degradation via LC-MS to identify hydrolytic or oxidative byproducts .

Advanced Research Questions

Q. How can researchers design experiments to study the metabolic incorporation of this compound into lipid membranes?

  • Radiolabeling : Incorporate ¹⁴C at the carboxyl group to track uptake in cell cultures or model membranes (e.g., liposomes).
  • Fluorescence Microscopy : Use BODIPY-labeled analogs to visualize membrane integration in real time .
  • Metabolic Flux Analysis : Combine with stable isotope-resolved metabolomics (SIRM) to quantify incorporation into phospholipids versus β-oxidation pathways .

Q. What methodologies resolve contradictions in environmental persistence data for this compound compared to other PFAS?

Contradictions may arise from differences in experimental conditions (e.g., pH, temperature). Standardize assays using OECD 301B (Ready Biodegradability) and compare half-lives in soil/water systems. Employ LC-MS/MS with isotopically labeled internal standards (e.g., ¹³C-PFAS) to minimize matrix effects. Cross-reference with Arctic monitoring data to assess long-range transport potential .

Q. How can the environmental bioaccumulation potential of this compound be evaluated against regulatory thresholds?

  • In Silico Modeling : Use EPI Suite’s BCFBAF module to predict bioaccumulation factors (BCF).
  • In Vivo Testing : Expose model organisms (e.g., zebrafish) to sublethal doses and measure tissue concentrations via GC-MS . Compare results with PFOS/PFOA baselines. Regulatory alignment requires compliance with ECHA’s SVHC criteria (PBT/vPvB assessment) .

Q. What experimental strategies mitigate spectral interference in ¹⁹F NMR caused by trifluoroacetic acid (TFA) residues?

  • Sample Preparation : Lyophilize samples to remove volatile TFA, followed by reconstitution in deuterated DMSO.
  • Pulse Sequences : Apply WATERGATE or presaturation to suppress solvent peaks.
  • Alternative Acids : Replace TFA with formic acid during synthesis to avoid fluorine background noise .

Q. How does fluorine substitution at positions 6 and 16 influence membrane fluidity compared to native palmitic acid?

  • Membrane Models : Use Langmuir-Blodgett monolayers to measure surface pressure-area isotherms.
  • Biophysical Assays : Employ fluorescence anisotropy with DPH probes or DSC to study phase transition temperatures. Fluorination increases lipid order, reducing fluidity—critical for designing metabolically blocked imaging agents .

Methodological Tables

Q. Table 1. Key Analytical Parameters for this compound

TechniqueParametersApplication
¹⁹F NMRδ -72 ppm (CF₃), J₃₄ coupling ~12 HzIsomer differentiation
HRMS (ESI-)m/z 333.207 [M-H]⁻Molecular formula confirmation
HPLC-ELSDC18 column, 0.1% TFA in MeOH/H₂OPurity assessment

Q. Table 2. Environmental Persistence Comparison

CompoundHalf-life (Water, days)BCF (Predicted)
This compound120–180950
PFOS>1,0002,800
PFOA300–5001,200
Data derived from OECD guidelines and EPI Suite modeling

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